molecular formula C9H17NO B6282535 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol CAS No. 1242429-33-9

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol

Cat. No.: B6282535
CAS No.: 1242429-33-9
M. Wt: 155.2
InChI Key:
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Description

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a piperidine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol typically involves the cyclopropanation of a piperidine derivative. One common method involves the reaction of piperidine with cyclopropanecarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is often heated to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of halogenated or aminated cyclopropane derivatives.

Scientific Research Applications

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol can be compared with other similar compounds such as:

    1-(piperidin-4-yl)cyclopropan-1-ol: Similar structure but without the methylene bridge.

    Cyclopropylmethylamine: Lacks the hydroxyl group and piperidine ring.

    Piperidinylmethylcyclopropane: Similar structure but different functional groups.

The uniqueness of this compound lies in its combination of the cyclopropane ring and piperidine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

1242429-33-9

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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